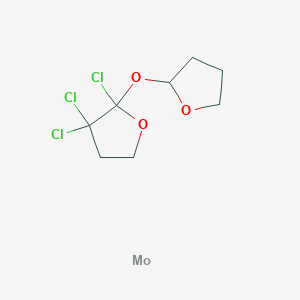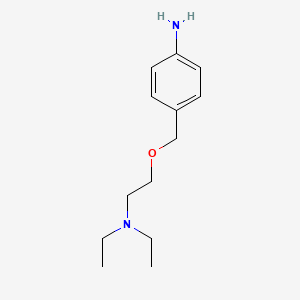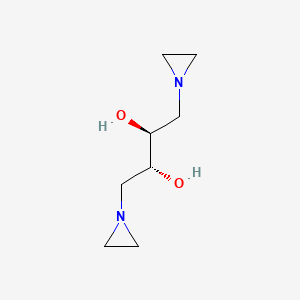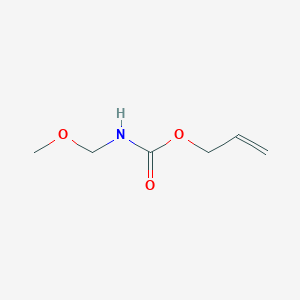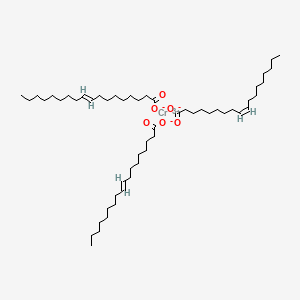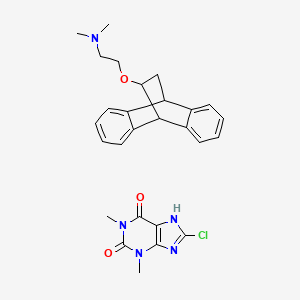
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anthracene core, a dimethylaminoethoxy side chain, and a chlorotheophylline moiety, which collectively contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dimethylaminoethoxy Side Chain: This step involves the nucleophilic substitution of a halogenated anthracene derivative with dimethylaminoethanol under basic conditions.
Attachment of the Chlorotheophylline Moiety: The final step involves the coupling of the modified anthracene with chlorotheophylline using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the anthracene core or the chlorotheophylline moiety, leading to different reduced forms.
Substitution: The dimethylaminoethoxy side chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the anthracene core.
Reduction: Reduced forms of the anthracene core or chlorotheophylline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene 8-chlorotheophylline: can be compared with other similar compounds, such as:
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-9,10-ethanoanthracene: Lacks the chlorotheophylline moiety, which may result in different chemical and biological properties.
8-Chlorotheophylline: Lacks the anthracene core and dimethylaminoethoxy side chain, leading to distinct pharmacological effects.
9,10-Dihydro-9-(2-(dimethylamino)ethoxy)-anthracene: Similar structure but without the ethano bridge, which can influence its reactivity and interactions.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components.
Propriétés
Numéro CAS |
14978-20-2 |
|---|---|
Formule moléculaire |
C27H30ClN5O3 |
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-2-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C20H23NO.C7H7ClN4O2/c1-21(2)11-12-22-19-13-18-14-7-3-5-9-16(14)20(19)17-10-6-4-8-15(17)18;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-10,18-20H,11-13H2,1-2H3;1-2H3,(H,9,10) |
Clé InChI |
SBMRPVCAHFWHPW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



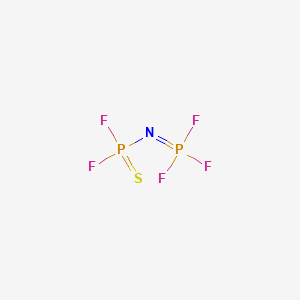
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
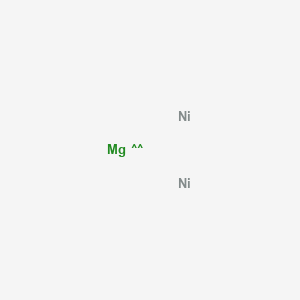
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


